3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a versatile compound with a unique structure that allows for diverse applications in various scientific research fields. This compound is particularly noted for its potential in drug development and catalysis studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the formation of the quinoline core followed by the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorine and sulfonamide groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is used in a wide range of scientific research applications:
Chemistry: As a building block in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide: This compound has a similar structure but with a methoxy group, which may alter its chemical properties and applications.
Other Quinoline Derivatives: Compounds with similar quinoline cores but different substituents can be compared to highlight the unique properties of 3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-fluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-14(2)10-11-23-19-8-7-17(12-15(19)6-9-20(23)24)22-27(25,26)18-5-3-4-16(21)13-18/h3-5,7-8,12-14,22H,6,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEWLPNKBOUQHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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